1-Benzyl-1H-pyrazole-5-carbaldehyde

Lipophilicity Drug design Chromatographic retention

1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4; also named 2-benzyl-2H-pyrazole-3-carbaldehyde under alternative numbering) is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol. It features a pyrazole ring bearing a benzyl substituent at N-1 and a formyl group at the C-5 position—a regiochemical arrangement that distinguishes it from its 3-carbaldehyde (CAS 321405-31-6) and 4-carbaldehyde (CAS 63874-95-3) isomers.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 102808-00-4
Cat. No. B560727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazole-5-carbaldehyde
CAS102808-00-4
Synonyms2-BENZYL-2H-PYRAZOLE-3-CARBALDEHYDE
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC=N2)C=O
InChIInChI=1S/C11H10N2O/c14-9-11-6-7-12-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyQVFOGVWPMHSDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4): A Regiospecific Pyrazole-5-carbaldehyde Building Block for Heterocyclic Synthesis and Medicinal Chemistry


1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4; also named 2-benzyl-2H-pyrazole-3-carbaldehyde under alternative numbering) is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. It features a pyrazole ring bearing a benzyl substituent at N-1 and a formyl group at the C-5 position—a regiochemical arrangement that distinguishes it from its 3-carbaldehyde (CAS 321405-31-6) and 4-carbaldehyde (CAS 63874-95-3) isomers. Computed physicochemical properties include an XLogP3 of 1.6, a topological polar surface area of 34.9 Ų, a predicted boiling point of 360.9 ± 25.0 °C, a density of 1.12 g/cm³, and a predicted pKa of 0.32 ± 0.10 . The compound is commercially available from multiple vendors at purities of 95–98% with batch-specific QC characterization including NMR, HPLC, and GC .

Why 1-Benzyl-1H-pyrazole-5-carbaldehyde Cannot Be Simply Replaced by Its 3- or 4-Carbaldehyde Regioisomers


The three regioisomeric 1-benzyl-1H-pyrazole carbaldehydes—substituted at positions 3, 4, or 5—are constitutional isomers sharing identical molecular formulae and molecular weights, yet they exhibit measurably divergent physicochemical and reactivity profiles. The formyl group position dictates the compound's computed lipophilicity (XLogP3 = 1.6 for the 5-isomer vs. 1.3 for the 4-isomer) [1], influences the regiochemical outcome of directed metalation [2], and determines both the steric environment and electronic character of the aldehyde carbonyl during condensation reactions. In Baylis-Hillman chemistry, the positional effect on formyl reactivity has been systematically documented across substituted pyrazolecarbaldehydes . For procurement decisions, selecting the incorrect regioisomer can lead to failed synthetic routes, altered SAR in medicinal chemistry campaigns, or irreproducible reaction outcomes—even when purity specifications appear identical.

Quantitative Differentiation Evidence for 1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4) vs. Closest Regioisomeric Analogs


Computed Lipophilicity (XLogP3): 5-Carbaldehyde Isomer Is 0.3 Log Units More Lipophilic Than the 4-Carbaldehyde Isomer

The 1-benzyl-1H-pyrazole-5-carbaldehyde isomer exhibits a computed XLogP3 of 1.6, compared to 1.3 for the 4-carbaldehyde regioisomer (1-benzyl-1H-pyrazole-4-carbaldehyde, CAS 63874-95-3) [1][2]. This represents a difference of +0.3 log units (approximately a 2-fold increase in predicted octanol-water partition coefficient). Both isomers share identical molecular formulae (C₁₁H₁₀N₂O) and molecular weights (186.21 g/mol), meaning the lipophilicity difference arises solely from the positional isomerism of the formyl group on the pyrazole ring. The 5-carbaldehyde's higher XLogP3 is consistent with the aldehyde being positioned adjacent to the lipophilic N-benzyl substituent, reducing aqueous solvation of the carbonyl.

Lipophilicity Drug design Chromatographic retention

Regioselective Lithiation: The C-5 Position Is the Thermodynamically Favored Site for Directed Metalation in 1-Benzylpyrazole Systems

In 1-benzylpyrazole, lithiation with LDA at −78 °C occurs under kinetic control at the benzylic CH₂ group; however, upon warming to 23 °C, the organolithium intermediate undergoes rapid rearrangement to yield the thermodynamically more stable 5-lithio-1-benzylpyrazole [1]. This thermodynamic preference for C-5 lithiation has been confirmed in brominated 1-benzylpyrazole derivatives, where treatment with LDA in THF at low temperature results in deprotonation selectively at the pyrazole 5-position or the benzylic position depending on the substitution pattern [2]. The 5-carbaldehyde substituent provides a pre-installed electrophilic handle at the position that is already thermodynamically activated for further elaboration via lithiation chemistry.

Organometallic chemistry C–H functionalization Directed metalation

Macrocycle Synthesis: 1-Benzyl-3,5-pyrazoledicarbaldehyde (Incorporating the 5-Carbaldehyde Motif) Delivers 84% Yield vs. 75% for the Non-Benzylated Analog in Reductive Amination

In a direct comparative study of 26-membered oxaaza and polyaza macrocycle synthesis, the 1-benzyl-3,5-pyrazoledicarbaldehyde (compound 2b, which incorporates the 1-benzyl-5-carbaldehyde architecture) was compared against the non-benzylated 3,5-pyrazoledicarbaldehyde (compound 2a) [1]. Dipodal (2+2) condensation of 2b with 1,5-diamino-3-oxapentane gave the stable Schiff base 3b in 90% yield, and subsequent NaBH₄ reduction yielded macrocycle 4b in 84% yield—compared to 75% for the non-benzylated analog 4a. With diethylenetriamine, the benzyl derivative 2b gave the stable diimidazolidine 5b isolated as a pure crystalline compound in 80% yield, whereas the non-benzylated 2a produced a complex isomeric mixture that, after in situ reduction, afforded only 30% yield of 6a [1]. The 1-benzyl substituent not only improved isolated yields but also conferred crystallinity and full spectroscopic characterizability to the diimidazolidine intermediate.

Macrocyclic chemistry Schiff base synthesis Supramolecular chemistry

Predicted Physicochemical Properties: Density and pKa Differentiate the 5-Carbaldehyde from the 4-Carbaldehyde Regioisomer

Predicted physicochemical properties reveal modest but measurable differences between the 5-carbaldehyde and 4-carbaldehyde regioisomers. The 5-carbaldehyde (CAS 102808-00-4) has a predicted density of 1.12 ± 0.1 g/cm³ and a predicted pKa of 0.32 ± 0.10 . The 4-carbaldehyde (CAS 63874-95-3) is reported with a density of 1.1 ± 0.1 g/cm³ . Both isomers share essentially identical boiling points (360.9 ± 25.0 °C at 760 mmHg). The pKa difference, while small in absolute terms, reflects the electronic influence of the formyl group's position: at C-5, the aldehyde is adjacent to the N-1 nitrogen bearing the benzyl group, creating a distinct electronic environment compared to the C-4 position where the aldehyde is meta to both nitrogen atoms. For the 3-carbaldehyde isomer (CAS 321405-31-6), comparable predicted data are less comprehensively available in public databases.

Physicochemical characterization Chromatography method development Solubility prediction

Vendor Batch QC Characterization: NMR, HPLC, and GC Data Available with 95% Minimum Purity Specification

1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4) is commercially supplied at a standard purity of 95% (minimum), with select vendors offering 98% purity grades in bulk packaging up to 1 kg . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses . Biosynth (Carbosynth brand) lists the compound at $675 per 50 mg and $2,125 per 500 mg (non-stock pricing) with long-term storage recommendation in a cool, dry place . CymitQuimica offers 25 mg at €297 and 250 mg at €1,110 . In contrast, the 4-carbaldehyde isomer (CAS 63874-95-3) is more broadly stocked—available from Sigma-Aldrich (AldrichCPR), Aladdin Scientific (97% at $64.90/g), and AKSci —generally at lower cost and with wider availability. The 3-carbaldehyde isomer (CAS 321405-31-6) is stocked by Fluorochem and CymitQuimica but appears less broadly catalogued. The relative scarcity and higher unit cost of the 5-carbaldehyde isomer underscore the importance of verifying CAS number at the point of procurement to avoid inadvertent substitution.

Quality control Procurement specification Batch reproducibility

GHS Safety Classification: Consistent Hazard Profile Across the 1-Benzylpyrazole Carbaldehyde Series, with No Position-Specific Toxicity Differentiation Reported

According to the ECHA C&L Inventory as aggregated by PubChem, 1-benzyl-1H-pyrazole-5-carbaldehyde (CID 29937816) carries the following GHS hazard classifications: H302 (Harmful if swallowed, Acute Tox. 4), H312 (Harmful in contact with skin, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), H332 (Harmful if inhaled, Acute Tox. 4), and H335 (May cause respiratory irritation, STOT SE 3), with the signal word 'Warning' [1]. This hazard profile is based on notification from one company to the ECHA C&L Inventory. No published data were identified that report position-specific (5- vs. 3- vs. 4-carbaldehyde) differential toxicity, acute effects, or environmental hazard classification for this compound series. Researchers should apply standard aldehyde-handling precautions (ventilation, gloves, eye protection) uniformly across all three regioisomers unless isomer-specific toxicological data become available.

Safety assessment Hazard classification Laboratory handling

Validated Application Scenarios for 1-Benzyl-1H-pyrazole-5-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Higher Lipophilicity at the Pyrazole 5-Position

In structure-activity relationship (SAR) campaigns where incremental lipophilicity tuning is critical—such as optimizing blood-brain barrier penetration, reducing polar surface area, or modulating logD for oral bioavailability—the 5-carbaldehyde isomer (XLogP3 = 1.6) offers a quantifiably higher starting lipophilicity than the 4-carbaldehyde isomer (XLogP3 = 1.3). The +0.3 log unit difference arises purely from formyl group regiochemistry and translates to a predicted ~2-fold increase in octanol-water partitioning . For fragment-based drug discovery where the aldehyde serves as a synthetic handle for library expansion, selecting the 5-carbaldehyde scaffold can shift the physicochemical profile of the resulting compound series without introducing additional heavy atoms or rotatable bonds.

Synthesis of Pyrazole-Containing Macrocycles and Polydentate Ligands via Schiff Base Condensation

The 1-benzyl-5-carbaldehyde architecture—exemplified by 1-benzyl-3,5-pyrazoledicarbaldehyde (compound 2b)—has demonstrated superior performance in macrocycle synthesis through dipodal (2+2) Schiff base condensation followed by reductive amination. Compared to the non-benzylated analog, the 1-benzyl derivative afforded a 9-percentage-point higher reduction yield (84% vs. 75%) and, critically, converted a complex, low-yielding diethylenetriamine condensation (30%) into a clean, crystalline, fully characterizable product isolated in 80% yield . Researchers developing pyrazole-based macrocyclic ligands, cryptands, or metal-chelating agents should consider this scaffold when reaction selectivity and product crystallinity are rate-limiting factors.

Organometallic C–H Functionalization Leveraging Thermodynamic C-5 Lithiation Preference

The 1-benzylpyrazole scaffold exhibits a well-characterized thermodynamic preference for lithiation at the C-5 position: kinetic benzylic deprotonation at −78 °C rearranges quantitatively to 5-lithio-1-benzylpyrazole upon warming to 23 °C . For this compound, the pre-installed 5-formyl group resides at the very position that is inherently activated for directed metalation. This creates orthogonal synthetic opportunities: the aldehyde can be protected and the C-5 position further functionalized via lithiation-electrophile quenching, or alternatively the aldehyde itself can be exploited as a directing group. This regiochemical coincidence of thermodynamic activation and functional handle is not available with the 3- or 4-carbaldehyde isomers, where the formyl group and the thermodynamically preferred lithiation site are mismatched.

Agrochemical and Pharmaceutical Intermediate Synthesis Requiring Regiospecific Aldehyde Reactivity

The positional effect of the formyl group on the reactivity of pyrazolecarbaldehydes has been systematically investigated using the Baylis-Hillman reaction as a probe, confirming that the formyl group's position (C-3 vs. C-4 vs. C-5) measurably alters its electrophilic reactivity under organocatalytic conditions . For process chemistry groups developing scalable routes to pyrazole-containing active pharmaceutical ingredients (APIs) or agrochemicals—such as the 1-aryl-5-alkylpyrazole class of insecticides—the 5-carbaldehyde isomer provides the correct regiochemical match to key intermediates where substitution at the pyrazole 5-position is required . Procurement of the correct regioisomer eliminates the need for protecting group strategies or late-stage oxidation state adjustments that would be necessary if the 3- or 4-isomer were erroneously supplied.

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